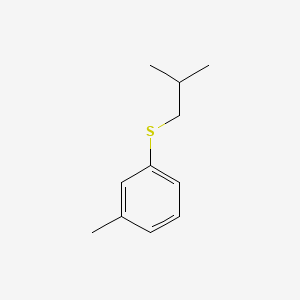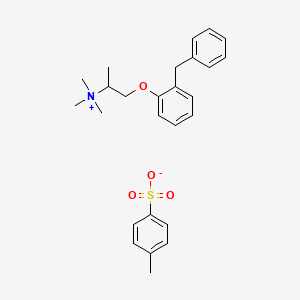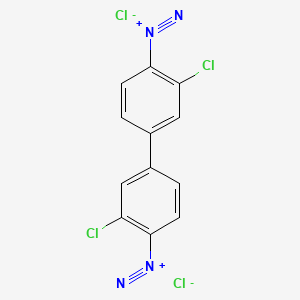
3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride is a diazonium salt derived from 3,3’-dichloro-4,4’-diaminobiphenyl. This compound is known for its applications in organic synthesis, particularly in the preparation of azo dyes and pigments. The presence of diazonium groups makes it highly reactive and useful in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride typically involves the diazotization of 3,3’-dichloro-4,4’-diaminobiphenyl. The process can be summarized as follows:
Starting Material: 3,3’-dichloro-4,4’-diaminobiphenyl.
Diazotization: The diamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the diazotization process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent decomposition of the diazonium salt, which is sensitive to temperature and pH.
化学反应分析
Types of Reactions
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride undergoes several types of reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.
Substitution Reactions: The diazonium groups can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Common Reagents and Conditions
Coupling Reactions: Typically carried out in an alkaline medium using sodium hydroxide or sodium carbonate.
Substitution Reactions: Conducted in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Major Products
Azo Dyes: Formed by coupling with phenols or aromatic amines.
Substituted Biphenyls: Formed by substitution reactions with various nucleophiles.
科学研究应用
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other organic compounds.
作用机制
The mechanism of action of 3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride involves the formation of reactive intermediates that can undergo coupling or substitution reactions. The diazonium groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to form new carbon-nitrogen bonds.
相似化合物的比较
Similar Compounds
3,3’-Dichloro-4,4’-diaminobiphenyl: The precursor to the diazonium salt.
4,4’-Diaminodiphenylmethane: Another diamine used in similar applications.
3,3’-Dimethyl-4,4’-diaminodiphenylmethane: Used as a curing agent in polymer production.
Uniqueness
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride is unique due to the presence of both diazonium and chloro groups, which enhance its reactivity and versatility in synthetic applications. The chloro groups also influence the electronic properties of the compound, making it distinct from other diazonium salts.
属性
CAS 编号 |
49744-39-0 |
|---|---|
分子式 |
C12H6Cl4N4 |
分子量 |
348.0 g/mol |
IUPAC 名称 |
2-chloro-4-(3-chloro-4-diazoniophenyl)benzenediazonium;dichloride |
InChI |
InChI=1S/C12H6Cl2N4.2ClH/c13-9-5-7(1-3-11(9)17-15)8-2-4-12(18-16)10(14)6-8;;/h1-6H;2*1H/q+2;;/p-2 |
InChI 键 |
PMBWKJDBKHIXQH-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)[N+]#N)Cl)Cl)[N+]#N.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)

![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)


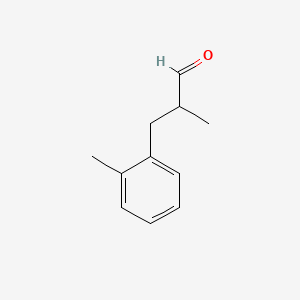
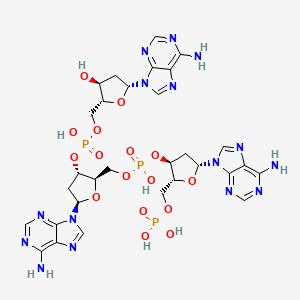
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
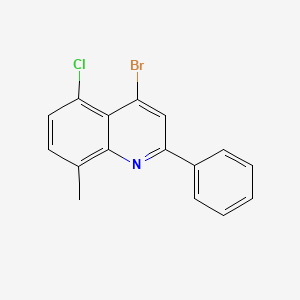
![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
